2,4,6-Trifluoroaniline is primarily used as a building block in the synthesis of more complex molecules. Its presence of the amine group (-NH2) allows it to readily react with other functional groups to form new chemical bonds. Some examples of its use as a precursor include:
2,4,6-Trifluoroaniline is an aromatic amine characterized by the presence of three fluorine atoms at the 2, 4, and 6 positions of the aniline ring. Its chemical formula is and it has a molecular weight of approximately 147.10 g/mol. This compound appears as a white to light yellow solid at room temperature, with a melting point of about 33 °C and a flash point of 57 °C . It is known for its unique properties due to the electronegative fluorine substituents, which influence its reactivity and biological activity.
The presence of fluorine atoms generally enhances the stability of the compound during these reactions compared to non-fluorinated analogs.
Research indicates that 2,4,6-trifluoroaniline exhibits significant biological activity. It has been studied for its potential use in pharmaceuticals due to its ability to act as a building block in drug synthesis. The compound has shown antifungal and antibacterial properties in preliminary studies . Additionally, it may interact with biological systems through mechanisms involving enzyme inhibition or receptor binding.
Several methods are available for synthesizing 2,4,6-trifluoroaniline:
2,4,6-Trifluoroaniline finds applications in various fields:
Studies have shown that 2,4,6-trifluoroaniline interacts with various biological molecules. For instance:
These interactions are critical for understanding its potential therapeutic uses and toxicity profiles.
Several compounds share structural similarities with 2,4,6-trifluoroaniline. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
2-Fluoroaniline | C6H6FN | Contains only one fluorine atom; less reactive. |
3-Fluoroaniline | C6H6FN | Fluorine at the meta position alters reactivity. |
Trifluoromethylbenzene | C7H3F3 | No amine group; used primarily in material science. |
Perfluoroaniline | C6H3F6N | Fully fluorinated; significantly altered properties. |
Uniqueness of 2,4,6-Trifluoroaniline:
The specific arrangement of three fluorine atoms at the ortho and para positions relative to the amino group gives this compound unique electronic properties and reactivity profiles compared to other similar compounds. Its ability to participate in diverse
Flammable;Corrosive;Irritant;Health Hazard